molecular formula C16H11Cl2FN4OS B6085262 1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Cat. No.: B6085262
M. Wt: 397.3 g/mol
InChI Key: NYHIOITWNMTKQX-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl alcohol and 4-fluoroaniline.

    Formation of Thiadiazole Ring: The 3,4-dichlorobenzyl alcohol is reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-thiadiazole ring.

    Coupling Reaction: The resulting thiadiazole derivative is then coupled with 4-fluoroaniline using a coupling agent like carbonyldiimidazole (CDI) to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea has several scientific research applications:

Comparison with Similar Compounds

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives:

Properties

IUPAC Name

1-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4OS/c17-12-6-1-9(7-13(12)18)8-14-22-23-16(25-14)21-15(24)20-11-4-2-10(19)3-5-11/h1-7H,8H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHIOITWNMTKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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